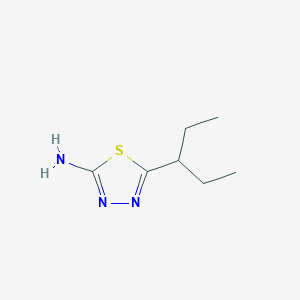

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pentan-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCCDPREZYWEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352730 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229003-14-9 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Foreword: The Enduring Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a versatile pharmacophore due to its favorable electronic properties and ability to participate in hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The continued exploration of novel 1,3,4-thiadiazole derivatives is therefore a critical endeavor in the quest for new therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, offering insights into the rationale behind the experimental design and the interpretation of analytical data.

I. Strategic Approach to Synthesis: A One-Pot Cyclization Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[5] This approach is favored for its operational simplicity and generally good yields. The key to this transformation is the in-situ activation of the carboxylic acid, followed by nucleophilic attack by the thiosemicarbazide and subsequent dehydrative cyclization to form the stable aromatic thiadiazole ring.

For the synthesis of 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, the logical precursors are 2-ethylpentanoic acid and thiosemicarbazide. The choice of the cyclizing/dehydrating agent is crucial for the success of the reaction. While strong mineral acids like sulfuric acid can be used, they often lead to charring and side reactions.[6] Phosphorus-based reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are generally more effective and provide cleaner reaction profiles.[7] In this guide, we will focus on a robust protocol utilizing polyphosphoric acid, a viscous and effective dehydrating agent for this type of cyclization.

Caption: Synthetic workflow for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol: Synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Materials:

-

2-Ethylpentanoic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ammonium hydroxide solution (concentrated)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (approx. 50 g). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

-

Addition of Reactants: To the warm, stirring PPA, add thiosemicarbazide (0.1 mol). Stir the mixture until the thiosemicarbazide is evenly dispersed. Slowly add 2-ethylpentanoic acid (0.1 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 70-80 °C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: The resulting acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial to ensure the amine group of the product is in its free base form.

-

Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The filter cake is washed thoroughly with cold deionized water to remove any remaining inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.

-

Drying: The purified crystals are dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

II. Comprehensive Characterization of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

The unambiguous identification and confirmation of the structure of the synthesized 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine require a combination of spectroscopic and physical characterization techniques.

Caption: Analytical workflow for the characterization of the target compound.

Predicted Spectroscopic and Physical Data

The following table summarizes the expected characterization data for 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine based on the analysis of structurally similar compounds.[8][9]

| Analytical Technique | Expected Observations | Interpretation |

| Appearance | White to off-white crystalline solid | Characteristic of a pure organic compound |

| Melting Point | A sharp melting point range | Indicates the purity of the synthesized compound |

| ¹H NMR (DMSO-d₆) | δ ~7.2 (s, 2H, -NH₂); δ ~2.8 (quintet, 1H, -CH-); δ ~1.6 (m, 4H, -CH₂-); δ ~0.8 (t, 6H, -CH₃) | Confirms the presence of the amino group and the 1-ethylpropyl substituent with expected chemical shifts and splitting patterns. |

| ¹³C NMR (DMSO-d₆) | δ ~168-172 (C5 of thiadiazole); δ ~155-160 (C2 of thiadiazole); δ ~40-45 (-CH-); δ ~25-30 (-CH₂-); δ ~10-15 (-CH₃) | Reveals the distinct carbon environments of the thiadiazole ring and the aliphatic side chain. |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch); ~2960-2850 (C-H aliphatic stretch); ~1620 (N-H bend); ~1550 (C=N stretch) | Provides evidence for the key functional groups present in the molecule, particularly the primary amine and the thiadiazole core. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₃N₃S (171.26 g/mol ) | Confirms the molecular formula and provides information about fragmentation patterns. |

III. Potential Applications and Future Directions

Given the established biological significance of the 1,3,4-thiadiazole scaffold, 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine is a promising candidate for various pharmacological screenings. The introduction of the lipophilic 1-ethylpropyl group may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy in biological systems.

Future research should focus on:

-

Pharmacological Evaluation: Screening the compound for a range of biological activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.

-

Structural Optimization: Using the synthesized compound as a lead for the development of a library of related derivatives to establish structure-activity relationships (SAR).

-

Material Science Applications: Investigating its potential as a corrosion inhibitor or as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.

IV. Conclusion

This technical guide has outlined a logical and experimentally sound approach to the synthesis and characterization of 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine. By providing a detailed protocol and predicting the expected analytical outcomes, this document serves as a valuable resource for researchers in drug discovery and chemical synthesis. The exploration of this and other novel 1,3,4-thiadiazole derivatives will undoubtedly continue to be a fruitful area of scientific investigation.

References

-

PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Retrieved from [Link]

-

Nayak, S. K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168. Retrieved from [Link]

- Hamidian, H., Afrooz, M., & Fozouni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(1), 225-227.

- Królewska, K., et al. (2004). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR ANTI-INFLAMMATORY ACTIVITY. Acta Poloniae Pharmaceutica, 61(4), 295-300.

- Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

- Kumar, A., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 24(6), 2739-2743.

-

Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Retrieved from [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

Der Pharma Chemica. (n.d.). Green Synthesis of N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine and 4-(-2-(5-(- benzylideneamino) -. Retrieved from [Link]

-

Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

Sources

- 1. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. jocpr.com [jocpr.com]

- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its structural features, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive building block for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated antimicrobial, antiviral, and anticancer properties, among others. The physicochemical properties of these molecules are of paramount importance as they govern their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

This guide provides a comprehensive technical overview of the predicted physicochemical properties of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine , a derivative for which specific experimental data is not widely available in the public domain. The "1-ethylpropyl" substituent is also known as the sec-amyl group. By analyzing the trends within a homologous series of 5-alkyl-1,3,4-thiadiazol-2-amines, we can extrapolate and predict the characteristics of this specific compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these crucial parameters, empowering researchers to validate these predictions and characterize novel compounds within this chemical class.

Predicted Physicochemical Profile of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

The introduction of a branched five-carbon alkyl chain at the 5-position of the 2-amino-1,3,4-thiadiazole ring is expected to significantly influence its physicochemical properties. The following sections provide a predictive analysis based on the available data for its structural analogs.

Molecular Structure and Weight

The foundational properties of any chemical entity are its structure and molecular weight. These dictate its fundamental interactions and are the basis for all other physicochemical predictions.

Figure 1. Chemical structure of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.

| Property | Predicted Value |

| Molecular Formula | C7H13N3S |

| Molecular Weight | 171.27 g/mol |

Melting Point

The melting point of a solid is a critical indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For the 5-alkyl-1,3,4-thiadiazol-2-amine series, the melting point is expected to be influenced by the size, shape, and packing efficiency of the alkyl substituent.

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | 115.16 | Not readily available |

| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | 143.21 | Not readily available |

| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isopropyl | 143.21 | Not readily available |

| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | 157.24 | Not readily available |

| 5-tert-Butyl-1,3,4-thiadiazol-2-amine | tert-Butyl | 157.24 | 183-187 |

| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 171.27 | 119.18 (predicted) |

| 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine | 1-Ethylpropyl | 171.27 | Predicted: Lower than n-pentyl analog |

Expertise & Experience: Generally, for a homologous series of linear alkanes, the melting point increases with molecular weight due to stronger van der Waals forces. However, branching in the alkyl chain can disrupt crystal lattice packing, often leading to a lower melting point compared to the corresponding linear isomer. The tert-butyl analog has a significantly higher melting point, which can be attributed to its more spherical shape allowing for efficient crystal packing. For 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, the branched nature of the sec-amyl group would likely lead to a lower melting point than the straight-chain pentyl analog due to less efficient crystal packing.

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Figure 2. Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating to get an approximate range.

-

Accurate Determination: For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Purity Assessment: A pure compound will have a sharp melting point range of 1-2°C. A broader range suggests the presence of impurities.

Trustworthiness: This protocol is a self-validating system as the sharpness of the melting point range provides an immediate indication of the sample's purity. For calibration, a standard compound with a known, sharp melting point should be run periodically.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The solubility of 5-alkyl-1,3,4-thiadiazol-2-amines in aqueous and organic solvents is determined by the balance between the polar 2-amino-1,3,4-thiadiazole head group and the nonpolar alkyl tail.

| Compound | Alkyl Group | Predicted Water Solubility (mg/L) |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | >17,300 (at pH 7.4) |

| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | Not readily available |

| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | Not readily available |

| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 426 (predicted) |

| 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine | 1-Ethylpropyl | Predicted: Slightly higher than n-pentyl analog |

Expertise & Experience: The aqueous solubility is expected to decrease as the length of the alkyl chain increases due to the growing contribution of the hydrophobic tail. The methyl analog is reasonably soluble, while the predicted solubility of the pentyl analog is significantly lower. Branching in the alkyl chain can sometimes increase aqueous solubility compared to the linear isomer, as it can disrupt the hydrophobic self-association of the molecules. Therefore, 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is predicted to have low but potentially slightly higher aqueous solubility than its n-pentyl counterpart. The compound is expected to be soluble in polar organic solvents like methanol and DMSO.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Figure 3. Workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Saturation: Add an excess amount of the solid compound to a vial containing the buffer to create a slurry. The excess solid ensures that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid particles.

-

Quantification: Dilute the sample as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Verification: To ensure equilibrium was reached, the concentration of the dissolved compound should be measured at multiple time points (e.g., 24 and 48 hours) until the concentration remains constant.

Trustworthiness: The inclusion of an excess of the solid phase and confirmation of concentration stability over time ensures that the measured solubility is the true thermodynamic equilibrium solubility.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The 2-amino-1,3,4-thiadiazole core contains a basic amino group.

| Compound | Alkyl Group | Predicted pKa |

| 2-Amino-1,3,4-thiadiazole | H | 0.74 (Strongest Basic) |

| 5-tert-Butyl-1,3,4-thiadiazole | tert-Butyl | 3.99 (Predicted) |

| 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine | 1-Ethylpropyl | Predicted: ~3.5 - 4.5 |

Expertise & Experience: The unsubstituted 2-amino-1,3,4-thiadiazole is a very weak base. The alkyl groups at the 5-position are electron-donating, which should increase the basicity of the amino group, resulting in a higher pKa. The predicted pKa for the tert-butyl analog is significantly higher. The 1-ethylpropyl group is also electron-donating, so the pKa of the target compound is expected to be in a similar range, likely between 3.5 and 4.5. This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form.

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Figure 4. Workflow for potentiometric pKa determination.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water. If solubility is low, a co-solvent like methanol can be used, and the aqueous pKa is then determined by extrapolation.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid (for a basic compound) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope (inflection point) on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity reagents and standardized titrants. Running a blank titration (without the compound) can help to correct for any matrix effects.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

| Compound | Alkyl Group | Predicted XLogP3 |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | 0.4 |

| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | 1.09 |

| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isopropyl | 1.2 |

| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | 1.7 |

| 5-tert-Butyl-1,3,4-thiadiazole | tert-Butyl | Not readily available |

| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 2.3 |

| 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine | 1-Ethylpropyl | Predicted: ~2.1 - 2.4 |

Expertise & Experience: As expected, the LogP value increases with the length of the alkyl chain, indicating increasing lipophilicity. The branched isopropyl analog has a slightly higher predicted LogP than the linear propyl analog. The 1-ethylpropyl group, being a five-carbon branched chain, will significantly increase the lipophilicity compared to the shorter-chain analogs. Its LogP is expected to be similar to, or slightly lower than, the n-pentyl analog, as branching can slightly reduce the overall surface area available for hydrophobic interactions. A LogP in this range suggests the compound will have good membrane permeability.

This protocol outlines the classic shake-flask method for LogP determination.

An In-depth Technical Guide to 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide provides a comprehensive overview of the novel compound 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, for which a unique Chemical Abstracts Service (CAS) number has not yet been assigned, indicating its novelty. This document delineates a proposed synthetic pathway, predicted physicochemical properties, and a thorough discussion of the analytical techniques required for its characterization. Furthermore, we explore its potential therapeutic applications by drawing parallels with structurally related analogs, providing a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is a crucial pharmacophore found in a variety of clinically significant drugs, including the antimicrobial agent Cefazolin and the diuretic Acetazolamide. The inclusion of a 2-amino group on this heterocyclic core often enhances the biological activity of these molecules. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The lipophilicity and mesoionic character of the 1,3,4-thiadiazole nucleus contribute to its favorable pharmacokinetic and pharmacodynamic properties.[1] The structural versatility of this scaffold allows for extensive modification, particularly at the 5-position, to fine-tune its biological effects. This guide focuses on the specific analog, 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, a molecule with potential for novel therapeutic applications.

Chemical Identity and Structure

As of the latest update, 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is not indexed with a specific CAS number in major chemical databases. The structure, derived from its IUPAC name, consists of a 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 1-ethylpropyl (also known as pentan-3-yl) group.

Molecular Formula: C₇H₁₃N₃S

Molecular Weight: 171.27 g/mol

Structure:

Proposed Synthesis: A Mechanistic Approach

A well-established and reliable method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[5][6] For the synthesis of the title compound, the logical precursor is 2-ethylbutanoic acid.

The proposed reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product. Strong acids such as sulfuric acid, or dehydrating agents like polyphosphoric acid (PPA), are commonly employed to facilitate this cyclization.[5][7]

Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol

Materials:

-

2-Ethylbutanoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Ice

-

Ammonium hydroxide solution (or other suitable base)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-ethylbutanoic acid and thiosemicarbazide.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

-

After the initial exothermic reaction subsides, heat the mixture at 100-120°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted characteristics based on known data for analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Melting Point (°C) | 180-190 | Similar 5-alkyl derivatives like 5-ethyl-1,3,4-thiadiazol-2-amine have melting points in the range of 200-203°C.[8] The slightly larger and branched alkyl group may slightly lower the melting point. |

| LogP | ~1.5 | The 1-ethylpropyl group increases lipophilicity compared to smaller alkyl substituents. |

| Water Solubility | Low | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO and methanol. |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons, and characteristic signals for the 1-ethylpropyl group: a multiplet for the methine proton (-CH), a multiplet for the methylene protons (-CH₂), and a triplet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbons of the thiadiazole ring, with the C5 carbon (attached to the alkyl group) appearing at a different chemical shift than the C2 carbon (attached to the amino group). Additional signals will correspond to the carbons of the 1-ethylpropyl substituent.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the alkyl group (around 2800-3000 cm⁻¹).[9][10]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (171.27). Fragmentation patterns would likely involve the loss of the alkyl side chain.

Potential Applications in Drug Development

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of therapeutic applications.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-amino-1,3,4-thiadiazole derivatives.[2][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The introduction of a moderately lipophilic alkyl group, such as the 1-ethylpropyl group, may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Anticancer Activity

The 1,3,4-thiadiazole ring is present in several compounds that have been evaluated for their anticancer properties. These derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases and topoisomerases.[11] The specific substitution at the 5-position can influence the selectivity and potency of the anticancer activity.

Antiviral Activity

Recent research has also focused on the antiviral potential of 2-amino-1,3,4-thiadiazole derivatives.[1][12] As a bioisostere of pyrimidine, a key component of nucleosides, the thiadiazole ring can interfere with viral replication processes.[1]

Caption: Potential biological activities of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.

Conclusion and Future Directions

While 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is a novel chemical entity without a designated CAS number, its synthesis is achievable through established chemical methodologies. Based on the extensive research into its structural analogs, this compound holds significant promise as a lead for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its full pharmacological profile and to determine its potential as a next-generation therapeutic agent.

References

- G-S, Forgaciu, A., Parv, A., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(11), 2548.

- Fornea, O., Parv, A., G-S, Forgaciu, A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1587–1608.

- Niu, P., Kang, J., Tian, X., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024.

-

Drug Design, Development and Therapy. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Retrieved from [Link]

-

Molecules. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

- Kokovina, T. S., Gadomsky, S. Y., Terentiev, A. A., & Sanina, N. A. (2021).

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

- Nguyen, H. T., Le, T. H., Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

-

Journal of Chemistry. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

-

Research Square. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]

-

ResearchGate. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

OUCI. (n.d.). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

Bohrium. (n.d.). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

Sources

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: A Technical Guide for Researchers

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2][3] The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, are profoundly influenced by the nature of the substituent at the 5-position.[1][2][4] Consequently, unambiguous structural elucidation is paramount in the development of novel therapeutic agents based on this privileged heterocycle. This in-depth guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural Landscape of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A foundational understanding of the molecular architecture is crucial before delving into its spectroscopic interrogation. The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of the amino group at the 2-position and a variable substituent at the 5-position dictates the overall electronic and steric properties of the molecule, which in turn are reflected in its spectroscopic signatures.

Caption: General structure of a 2-amino-5-substituted-1,3,4-thiadiazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the synthesized 2-amino-5-substituted-1,3,4-thiadiazoles. The vibrational frequencies of specific bonds provide a molecular fingerprint, confirming the presence of the core structure and its substituents.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of a 2-amino-5-substituted-1,3,4-thiadiazole is characterized by several key absorption bands. The absence of a carbonyl group absorption is a crucial indicator of the successful cyclization of the thiosemicarbazide precursor.[5]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (Amino group) | 3400–3100 | Stretching (often two bands for primary amine) |

| C-H (Aromatic) | 3100–3000 | Stretching |

| C=N (Thiadiazole ring) | 1640–1600 | Stretching |

| C=C (Aromatic) | 1575–1450 | Stretching |

| C-N | 1350–1250 | Stretching |

| C-S-C (Thiadiazole ring) | 700–600 | Stretching |

Note: The exact positions of these bands can be influenced by the nature of the substituent at the 5-position and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the conjugated systems. The absorption maxima (λmax) are influenced by the electronic nature of the substituent at the 5-position.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest (typically 200-800 nm) is chosen. Common solvents include ethanol, methanol, and chloroform.

-

Sample Preparation: A dilute solution of the compound with a known concentration (e.g., 10⁻⁵ M) is prepared.

-

Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference.

Interpreting the UV-Vis Spectrum

The UV-Vis spectra of 2-amino-5-substituted-1,3,4-thiadiazoles typically exhibit one or more strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aromatic thiadiazole ring and any conjugated substituents. For instance, a single peak in the absorption spectrum suggests the presence of a single tautomeric form in the chosen solvent.[5] The position and intensity of the absorption maxima can be correlated with the electron-donating or electron-withdrawing nature of the substituent at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for the unambiguous structural determination of 2-amino-5-substituted-1,3,4-thiadiazoles. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), signal integrations, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to deduce the molecular structure.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the proton environment.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ (Amino group) | 7.0 - 7.5 (can be broad and exchangeable with D₂O) | Singlet (broad) |

| Aromatic-H (Substituent) | 7.0 - 8.5 | Multiplet |

| Aliphatic-H (Substituent) | 0.5 - 4.5 | Varies |

Note: The chemical shift of the NH₂ protons can vary significantly depending on the solvent and concentration.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C2 (Thiadiazole ring) | 164 - 170 |

| C5 (Thiadiazole ring) | 155 - 165 |

| Aromatic-C (Substituent) | 110 - 150 |

| Aliphatic-C (Substituent) | 10 - 60 |

The chemical shifts of the C2 and C5 carbons of the thiadiazole ring are particularly diagnostic.[3][6][7] The electronegative nitrogen atoms cause these carbons to resonate at a lower field (higher ppm values).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpreting the Mass Spectrum

The mass spectrum provides the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the synthesized compound.[8] The fragmentation pattern, which shows the m/z values of fragment ions, can be used to deduce the structure of the molecule. Common fragmentation pathways for 1,3,4-thiadiazoles involve cleavage of the ring and loss of small neutral molecules.[9] The fragmentation of the substituent at the 5-position can also provide valuable structural information.

Conclusion

The synergistic application of FT-IR, UV-Vis, NMR, and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of 2-amino-5-substituted-1,3,4-thiadiazoles. Each technique offers unique and complementary information, and their combined interpretation allows for the unambiguous confirmation of the molecular structure. A thorough understanding of these spectroscopic techniques and their application is essential for researchers and scientists working on the design and development of novel 1,3,4-thiadiazole-based therapeutic agents.

References

-

Gür, M., Şener, N., Muğlu, H., Çavuş, M. S., Özkan, O. E., Kandemirli, F., & Şener, İ. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Nowicka, K., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(15), 3456. [Link]

-

Jain, A. K., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 119–126. [Link]

-

Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Al-Jumaili, A. H. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. [Link]

-

Mohammed, M., Shetha, F., & Ban, D. (2011). Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Baghdad Science Journal, 8(2). [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]

-

Genc, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30065-30079. [Link]

-

Ali, A. A., et al. (2020). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Zanco Journal of Pure and Applied Sciences, 32(3), 85-95. [Link]

-

Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 20(8), 3469-3481. [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

-

Kucukguzel, I., et al. (2011). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. [Link]

-

Genc, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30065–30079. [Link]

-

SpectraBase. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol - Optional[UV-VIS] - Spectrum. [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). Synthesis and spectrometric studies of some new 1,3,4-thiadiazoles. Journal of Basrah Researches (Sciences), 38(1), 1-11. [Link]

-

Shivaraja, K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Applicable Chemistry, 8(2), 793-802. [Link]

-

ResearchGate. (n.d.). A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions. [Link]

-

Singh, C. P. (1977). Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. Australian Journal of Chemistry, 30(3), 563-568. [Link]

-

Osipyan, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1699. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Potential of Novel 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to act as a hydrogen bond acceptor and its mesoionic character, allow derivatives to readily cross cellular membranes and interact with a wide array of biological targets.[1][2] This technical guide provides an in-depth exploration of the burgeoning biological potential of novel 1,3,4-thiadiazole derivatives. We will dissect their diverse pharmacological activities, delve into the mechanistic underpinnings of their action, and provide robust experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new therapeutic agents.

The 1,3,4-Thiadiazole Core: A Gateway to Diverse Bioactivity

The inherent properties of the 1,3,4-thiadiazole ring, such as its aromaticity and electron-deficient nature, contribute to its metabolic stability and diverse biological activities.[3] The sulfur atom enhances lipophilicity, a key factor in drug design for improved membrane permeability.[1] Furthermore, the 2- and 5-positions of the ring are highly amenable to substitution, providing a versatile platform for the synthesis of a vast library of derivatives with fine-tuned pharmacological profiles.[4] This structural flexibility has led to the development of 1,3,4-thiadiazole-containing compounds with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][5][6]

Antimicrobial Potential: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Novel 1,3,4-thiadiazole derivatives have demonstrated significant promise as a new class of antimicrobial agents.[7][8]

Mechanism of Action

The antimicrobial action of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. While the exact mechanisms can vary depending on the specific derivative, proposed targets include:

-

Enzyme Inhibition: Many derivatives are thought to inhibit enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.

-

Cell Wall Synthesis Disruption: Some compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Membrane Permeability Alteration: The lipophilic nature of these compounds can lead to their accumulation in the microbial cell membrane, disrupting its integrity and function.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature of the substituents at the C2 and C5 positions of the thiadiazole ring is critical for antimicrobial potency.[9] For instance, the presence of a mercapto group has been shown to enhance activity against certain bacterial strains like Enterococcus faecalis.[7] Similarly, the incorporation of benzothiazolotriazole or thiophene moieties has yielded derivatives with significant antibacterial activity.[7]

Experimental Protocol: Agar Diffusion Method for Antibacterial Screening

This method provides a straightforward and reliable initial assessment of the antibacterial activity of newly synthesized compounds.

Principle: The test compound diffuses from a well through a solid agar medium inoculated with a specific bacterium. The presence of an inhibitory zone around the well indicates antibacterial activity.

Step-by-Step Methodology:

-

Culture Preparation: Revive stock cultures of the target bacteria (e.g., Bacillus subtilis, Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.[8]

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate each agar plate with 100 µl of the 18-hour old bacterial culture (approximately 10⁻⁴ cfu) and spread it evenly over the surface.[8]

-

Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar plates.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well. A standard antibiotic (e.g., Ciprofloxacin) should be used as a positive control.[8]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and leukemia.[2][5][9]

Mechanistic Pathways

The anticancer effects of these compounds are often multi-targeted, involving interference with key signaling pathways that regulate cell growth, survival, and apoptosis.[5]

-

Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are pivotal in cancer cell signaling pathways like PI3K/Akt and MAPK/ERK.[5] Inhibition of these kinases disrupts the abnormal growth signals in cancer cells.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5] In silico studies suggest that some derivatives may act through the activation of Caspase 3 and Caspase 8, and the BAX protein.[10][11]

-

Anti-angiogenesis: Certain 1,3,4-thiadiazole derivatives have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[5] Some derivatives are being investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[12]

-

DNA Replication Interference: The structural similarity of the 1,3,4-thiadiazole ring to the pyrimidine nucleobase allows some derivatives to interfere with DNA synthesis, thereby inhibiting the replication of rapidly dividing cancer cells.[10][13][14]

Visualizing the Anticancer Mechanism: A Proposed Signaling Pathway

Caption: Proposed anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [10] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |

| Compound 2g | LoVo (Colon) | 2.44 | [13] |

| Compound 2g | MCF-7 (Breast) | 23.29 | [13] |

| Compound 9a | MCF-7 (Breast) | 3.31 | [13] |

| Compound 1h | SKOV-3 (Ovarian) | 3.58 | [14] |

| Compound 1l | A549 (Lung) | 2.79 | [14] |

Anti-inflammatory and Antiviral Applications

Beyond their antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

Certain Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have shown promising in vivo analgesic and anti-inflammatory activities with a reduced risk of gastric ulceration compared to traditional NSAIDs.[4] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15]

Antiviral Activity

The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold for the development of antiviral agents.[16] Derivatives have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV), West Nile Virus, Dengue Virus, and Human Immunodeficiency Virus (HIV-1).[17][18] The introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV-1 activity.[16]

Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A General Workflow

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives.[19] The following diagram illustrates a common synthetic pathway.

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

A common method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[3][20] Another approach utilizes the reaction of thiosemicarbazide with carbon disulfide in a basic medium.[19]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse and potent biological activities of its derivatives, coupled with their synthetic accessibility, make them highly attractive candidates for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds. The application of computational tools, such as molecular docking and ADMET prediction, will be instrumental in designing next-generation 1,3,4-thiadiazole derivatives with enhanced efficacy and improved safety profiles.[12] The translation of the most promising preclinical candidates into clinical trials remains a critical next step in harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2019). PMC - NIH. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2020). PMC - NIH. Retrieved from [Link]

-

In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. (2010). PubMed. Retrieved from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). bepls. Retrieved from [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures. (2020). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). Neliti. Retrieved from [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (2011). ThaiScience. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). JOCPR. Retrieved from [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2019). PMC. Retrieved from [Link]

-

Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. (2019). MDPI. Retrieved from [Link]

-

Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2023). Frontiers. Retrieved from [Link]

-

Structure–activity relationship (SAR) of 1,3‐thiazole and... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved from [Link]

-

Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. (2020). Arkivoc. Retrieved from [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. Retrieved from [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2013). PubMed. Retrieved from [Link]

-

Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their... (n.d.). ResearchGate. Retrieved from [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PubMed. Retrieved from [Link]

-

(PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2025). ResearchGate. Retrieved from [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][7][21]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). ResearchGate. Retrieved from [Link]

-

Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. Retrieved from [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2022). PMC - NIH. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. thaiscience.info [thaiscience.info]

- 5. bepls.com [bepls.com]

- 6. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical and electronic properties, coupled with its ability to act as a bioisostere for other key chemical moieties, have rendered it a cornerstone in the design of novel therapeutic agents.[4][5] This technical guide delves into the intricate structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, offering field-proven insights into their design, synthesis, and biological evaluation across various therapeutic areas. We will explore the causal relationships behind experimental choices and provide self-validating protocols to empower researchers in their quest for new and effective pharmaceuticals.

The 1,3,4-Thiadiazole Core: A Nexus of Biological Activity

The versatility of the 1,3,4-thiadiazole nucleus is evident in its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][6][7] This broad spectrum of activity stems from the ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its favorable pharmacokinetic profile.[8] The mesoionic character of the ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[8]

Anticancer Activity: Targeting the Pillars of Malignancy

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[9][10]

Structure-Activity Relationship Insights

The anticancer potency of 1,3,4-thiadiazole analogs is profoundly influenced by the nature and position of substituents at the C2 and C5 positions.

-

Substitution at C2 and C5: The introduction of aromatic or heteroaromatic rings at these positions is a common feature of highly active compounds.[10] The substitution pattern on these appended rings plays a pivotal role in modulating cytotoxic activity. For instance, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiadiazole core can significantly impact potency.[10][11]

-

The Role of Amine Substituents: In the case of 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group is a key determinant of their anticancer effects.[10]

Tabulated Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a comparative analysis of their potency.

| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | Cell Line | IC50 (µM) | Reference |

| 1a | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 | 49.6 | [12] |

| 1b | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 | 53.4 | [12] |

| 2a | 4-Fluorophenyl | Gallic acid amide | Vibrio harveyi | 0.0313 (mg/mL) | [4] |

| 3a | Ciprofloxacin derivative | 4-Fluorobenzyl | SKOV-3 | - | [11] |

| 3b | Ciprofloxacin derivative | 4-Bromobenzyl | A549 | - | [11] |

| 4a | Honokiol derivative | - | A549 | 1.62 - 4.61 | [11] |

Mechanistic Insights: Inhibition of Signaling Pathways

A number of 1,3,4-thiadiazole analogs exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[9][10]

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the desired aromatic or aliphatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Dehydrating Agent Addition: Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl3) (2-3 equivalents) dropwise with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to come to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO3) or another suitable base until the product precipitates out.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,3,4-thiadiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-